XtalFluor-E

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Deoxyfluorination of Carbonyl Compounds and Alcohols

XtalFluor-E excels at replacing a hydroxyl group (OH) with a fluorine atom (F) in carbonyl compounds (like aldehydes and ketones) and alcohols. This process, called deoxofluorination, is crucial for synthesizing various fluorinated molecules with specific properties. For instance, fluorinated organic compounds often have enhanced biological activity compared to their non-fluorinated counterparts, making them interesting candidates for drug development [].

However, XtalFluor-E typically requires an additional fluoride source, such as tetrabutylammonium fluoride (TBAF), to achieve efficient deoxofluorination [].

Other Chemical Transformations

While deoxofluorination is its most common application, XtalFluor-E demonstrates surprising versatility in organic synthesis. Researchers have employed it for various transformations, including:

- Dehydration: Removing water molecules from a molecule to form a new bond.

- Cyclodehydration: Formation of cyclic structures through dehydration.

- Ring Expansion: Expanding the size of a ring structure in a molecule.

- Formylation: Introducing a formyl group (CHO) into a molecule.

- Proto-demetalation: Removal of a metal atom along with a proton (H+) from a molecule.

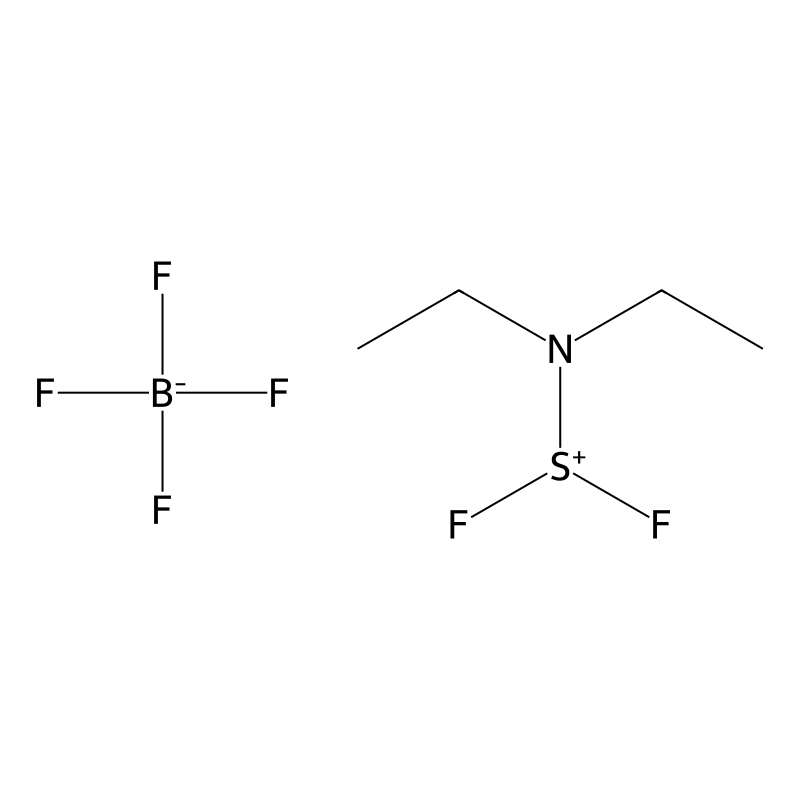

XtalFluor-E is a specialized reagent known for its role in organic synthesis, particularly as a fluorination agent. It is categorized as an aminodifluorosulfinium salt, specifically represented as [Et2NSF2]BF4. This compound is recognized for its enhanced thermal stability and safety compared to traditional fluorination reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor. XtalFluor-E decomposes at higher temperatures (around 119°C) and exhibits lower exothermic heat during decomposition, making it a safer alternative for chemists .

XtalFluor-E is primarily utilized in deoxofluorination reactions, where it facilitates the conversion of alcohols to their corresponding fluorinated derivatives. The mechanism involves the formation of an activated alkoxy-N,N-diethylaminodifluorosulfane intermediate, which subsequently leads to the desired fluorinated product . Notably, XtalFluor-E requires an external source of fluoride to induce the deoxofluorination process, differentiating it from other reagents that do not have this requirement .

Key Reactions Include:- Friedel-Crafts Benzylation: Activation of benzyl alcohols to form diarylmethanes and triarylmethanes .

- Formation of Amides: Activation of carboxylic acids for amide synthesis .

- Cyclodehydration and Dehydration: Serving as a reagent in various cyclodehydration reactions .

The synthesis of XtalFluor-E typically involves the reaction of diethylamine with sulfur tetrafluoride followed by treatment with tetrafluoroboric acid. This process yields a stable salt that can be used directly in various organic transformations.

General Procedure:- Combine diethylamine with sulfur tetrafluoride under controlled conditions.

- Treat the resulting mixture with tetrafluoroboric acid.

- Isolate and purify XtalFluor-E for use in subsequent reactions.

This method highlights the importance of maintaining an inert atmosphere during synthesis to prevent degradation or unwanted side reactions .

XtalFluor-E finds extensive application in organic synthesis due to its unique reactivity profile:

- Fluorination of Alcohols: Converting hydroxyl groups into fluorides.

- Synthesis of Fluorinated Compounds: Used in creating pharmaceuticals and agrochemicals with enhanced properties.

- Activation of Functional Groups: Facilitating various transformations such as esterification and amide formation .

Interaction studies involving XtalFluor-E typically focus on its reactivity with different nucleophiles and electrophiles. The compound has been shown to effectively activate hydroxyl and carbonyl groups, making them more reactive towards nucleophilic attack. For example, reactions with alcohols or thiols demonstrate its ability to generate reactive intermediates that can lead to diverse product formations .

Similar Compounds

XtalFluor-E is part of a broader class of fluorination reagents. Here are some similar compounds along with a comparison highlighting their unique features:

| Compound Name | Type | Stability | Unique Features |

|---|---|---|---|

| DAST | Aminodifluorosulfide | Lower stability | Generates hydrogen fluoride during reactions |

| Deoxo-Fluor | Aminodifluorosulfide | Lower stability | Less selective in fluorination |

| XtalFluor-M | Aminodifluorosulfinium salt | Higher stability | Superior thermal stability compared to XtalFluor-E |

| Selectfluor | Fluorinating agent | Moderate stability | Versatile but less thermally stable |

XtalFluor-E's thermal stability and specific reactivity make it particularly advantageous for applications requiring safe handling and precise control over reaction conditions .

- Structural Basis: The polarized S–N bond, flanked by two electronegative fluorine atoms, enables activation of hydroxyl and carbonyl groups, facilitating nucleophilic substitution.

- Thermal Stability: Unlike DAST and Deoxo-Fluor®, XtalFluor-E remains stable at elevated temperatures (melting point: 84–87°C), minimizing decomposition risks.

- Safety Profile: It does not release corrosive hydrogen fluoride (HF) under anhydrous conditions, making it compatible with standard glassware.

Discovery and Historical Development of Fluorinating Reagents

The evolution of fluorinating reagents reflects ongoing efforts to balance reactivity, safety, and selectivity. Below is a comparative overview of key milestones:

Historical Context

DAST revolutionized fluorination by enabling reactions at sub-ambient temperatures, but its instability and explosive nature prompted the development of Deoxo-Fluor®. However, the latter’s reliance on methoxyethyl groups introduced steric constraints and limited scalability. XtalFluor-E addressed these challenges by adopting a sulfonium salt structure, which enhances stability while maintaining reactivity.

Structural and Functional Significance in Modern Synthesis

XtalFluor-E’s unique structure and reactivity profile underpin its versatility in diverse synthetic transformations.

Molecular Architecture and Reactivity Mechanism

The [Et₂NSF₂]⁺ cation contains a sulfur atom bonded to two fluorines and a diethylamino group, creating a highly electrophilic sulfur center. This facilitates nucleophilic attack on activated substrates, such as alcohols or carbonyls, via a two-step mechanism:

- Activation: XtalFluor-E forms a transient intermediate with the substrate (e.g., alcohol → oxonium ion).

- Fluoride Delivery: A fluoride source (e.g., Et₃N·3HF) displaces the leaving group, yielding the fluorinated product.

Core Applications

- Deoxyfluorination:

Cyclodehydration and Ring Expansion:

Activation of Carboxylic Acids:

Comparative Analysis with DAST, Deoxo-Fluor, and Other Agents

XtalFluor-E outperforms traditional reagents in selectivity, safety, and substrate tolerance. Below is a detailed comparison:

Molecular Architecture: [Et₂NSF₂]BF₄ Composition and Bond Polarization

XtalFluor-E is an organosulfur compound with the molecular formula C₄H₁₀BF₆NS and represents the chemical structure [Et₂NSF₂]BF₄, where Et₂NSF₂ denotes the diethylaminodifluorosulfinium cation and BF₄ represents the tetrafluoroborate anion [1] [2] [3]. The compound possesses a molecular weight of 228.995 daltons and exists as a crystalline salt at room temperature [4] [5].

The molecular architecture of XtalFluor-E features a highly polarized nitrogen-sulfur bond system that serves as the key structural feature responsible for its chemical reactivity [6]. The sulfur atom in the diethylaminodifluorosulfinium cation bears two electronegative fluorine atoms, creating a highly electron-deficient sulfur center [7]. This electronic configuration results from the formal positive charge on the sulfur atom, which is stabilized by coordination with the diethylamino group and the two fluorine substituents [2] [3].

The bond polarization within the Et₂NSF₂ cation arises from the significant electronegativity differences between the constituent atoms [6]. The nitrogen atom, bearing two ethyl groups, forms a coordinate bond with the sulfur center, while the two fluorine atoms are covalently bonded to sulfur, creating a distorted tetrahedral geometry around the sulfur atom [7]. The tetrafluoroborate anion provides charge balance and contributes to the overall stability of the ionic compound [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₀BF₆NS | [2] [3] |

| Molecular Weight | 228.995 g/mol | [4] [5] |

| Chemical Composition | [Et₂NSF₂]⁺[BF₄]⁻ | [1] [2] |

| Physical State | White to light yellow crystalline solid | [6] [8] |

| InChI Key | YLNKFQWRRIXZPJ-UHFFFAOYSA-N | [3] [5] |

The canonical SMILES representation of XtalFluor-E is B-(F)(F)F.CCN(CC)S+F, which illustrates the ionic nature of the compound with the positively charged sulfur center and the negatively charged tetrafluoroborate anion [5] [9]. The structural integrity of the compound is maintained through electrostatic interactions between the cation and anion components [10].

Crystallographic Features and Polymorph Stability (Type I vs. Type II)

XtalFluor-E exhibits polymorphism, with two distinct crystalline forms identified in the literature: Type I and Type II polymorphs [11] [10]. The crystallographic characteristics of these polymorphs differ significantly in terms of thermal stability, morphology, and handling properties [11].

The Type I polymorph, originally reported by Markovskii, consists of needle-like crystals with a melting point range of 72-76°C [11] [10]. This polymorphic form demonstrates lower thermal stability and increased moisture sensitivity compared to its Type II counterpart [11]. The Type I polymorph exhibits a fusion enthalpy of 86.4 J/g, indicating relatively weak intermolecular interactions within the crystal lattice [11].

In contrast, the Type II polymorph represents a more thermodynamically stable crystalline form with superior handling characteristics [11] [10]. This polymorph manifests as flakes rather than needles and exhibits a significantly higher melting point of 89.8°C as determined by differential scanning calorimetry, with capillary melting point measurements ranging from 83-85°C [11]. The Type II polymorph demonstrates enhanced thermal stability with a fusion enthalpy of 101.3 J/g, confirming its greater thermodynamic stability relative to the Type I form [11].

| Polymorph Property | Type I | Type II | Reference |

|---|---|---|---|

| Crystal Morphology | Needles | Flakes | [11] |

| Melting Point (DSC) | 72-76°C | 89.8°C | [11] |

| Melting Point (Capillary) | 74-76°C | 83-85°C | [11] |

| Fusion Enthalpy | 86.4 J/g | 101.3 J/g | [11] |

| Moisture Sensitivity | High | Low | [11] |

| Storage Stability | Limited | Enhanced | [11] |

Powder X-ray diffraction analysis has confirmed that the Type I and Type II polymorphs represent distinctly different crystalline structures [11]. The Type II polymorph can be obtained through controlled recrystallization procedures from 1,2-dichloroethane at elevated temperatures, while the Type I form typically results from rapid cooling conditions [11]. The superior handling properties and reduced moisture sensitivity of the Type II polymorph make it the preferred form for commercial applications [11] [10].

The crystallographic differences between the two polymorphs extend beyond simple morphological variations to encompass fundamental differences in molecular packing arrangements within the crystal lattice [11]. These structural variations directly influence the physical properties, storage requirements, and practical utility of each polymorphic form [11] [10].

Thermal Stability and Decomposition Profiles

The thermal stability characteristics of XtalFluor-E represent a significant advancement over traditional fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) [12] [10] [13]. Comprehensive thermal analysis using differential scanning calorimetry has revealed that XtalFluor-E exhibits superior thermal stability with a decomposition temperature maximum (Tmax) of 205°C [13].

The thermal decomposition profile of XtalFluor-E demonstrates an exothermic decomposition process with a heat release of 1260 J/g [13]. This thermal stability represents approximately a 50°C improvement in decomposition temperature compared to DAST and Deoxo-Fluor, both of which decompose at approximately 155-158°C [13]. The enhanced thermal stability of XtalFluor-E provides a significantly wider operational temperature window and improved safety margins for synthetic applications [12] [10].

Accelerated rate calorimetry studies have provided additional insights into the thermal behavior of XtalFluor-E under adiabatic conditions [10]. These investigations demonstrate that XtalFluor-E maintains thermal stability at elevated temperatures without observable degradation over extended periods [10]. Isothermal differential scanning calorimetry measurements conducted at 90°C showed no detectable degradation over a 5000-minute testing period, contrasting sharply with DAST and Deoxo-Fluor, which exhibit degradation within 300 and 1800 minutes, respectively, under identical conditions [10].

| Thermal Property | XtalFluor-E | DAST | Deoxo-Fluor | Reference |

|---|---|---|---|---|

| Decomposition Temperature (Tmax) | 205°C | 155°C | 158°C | [13] |

| Exothermic Heat Release | 1260 J/g | 1641 J/g | 1031 J/g | [13] |

| Isothermal Stability at 90°C | >5000 min | 300 min | 1800 min | [10] |

| Onset Temperature (ARC) | Not specified | 60°C | 60°C | [10] |

The thermal decomposition mechanism of XtalFluor-E differs fundamentally from that of traditional aminosulfur trifluoride reagents [12] [10]. Unlike DAST, which undergoes a two-stage decomposition process involving initial disproportionation followed by explosive decomposition, XtalFluor-E exhibits a more controlled thermal breakdown pathway [10]. This controlled decomposition behavior contributes to the enhanced safety profile and reduced risk of explosive decomposition under thermal stress conditions [12] [10].

The industrial-scale preparation of XtalFluor-E represents a significant advancement in fluorination chemistry, offering a direct crystallization approach that eliminates the need for hazardous distillation procedures traditionally required for diethylaminosulfur trifluoride synthesis [1]. The process involves the reaction of diethylaminosulfur trifluoride with boron trifluoride tetrahydrofuran complex in a controlled environment, resulting in the formation of diethylaminodifluorosulfinium tetrafluoroborate crystals.

The reaction mechanism involves fluoride ion transfer from diethylaminosulfur trifluoride to the boron trifluoride complex, generating the desired aminodifluorosulfinium salt with tetrafluoroborate as the counteranion [1]. This process occurs through an irreversible fluoride ion acceptance mechanism, where boron trifluoride functions not as a Lewis acid but as a fluoride acceptor, stabilizing the resulting dialkylaminosulfinium ion as the tetrafluoroborate salt [2].

| Parameter | Value/Description | Reference |

|---|---|---|

| Starting Materials | DAST + BF₃·THF | [1] |

| Molar Ratio (DAST:BF₃·THF) | 1:1 (equimolar) | [1] |

| Solvent System | 1,2-dichloroethane | [1] |

| Reaction Temperature | <30°C (cooling required) | [1] |

| Reaction Time | 45 min addition + 30 min stirring | [1] |

| Yield (%) | 85 | [1] |

| Crystal Form | Colorless crystals | [1] |

| Melting Point (°C) | 83-85 | [1] |

| Decomposition Temperature (°C) | 205 (Tmax) | [1] |

| Thermal Stability (J/g) | 1260 | [1] |

The industrial implementation requires careful temperature control during the addition phase, with the reaction mixture maintained below 30°C to prevent excessive heat generation [1]. The crystallization occurs directly from the reaction mixture, constituting a direct-drop process that greatly simplifies isolation procedures compared to traditional fluorination reagent preparations [3]. The resulting crystals are easily filterable and can be dried under inert atmosphere conditions [3].

The enhanced thermal stability of XtalFluor-E compared to traditional fluorination reagents represents a crucial safety advantage for industrial applications. Differential scanning calorimetry analysis demonstrates that XtalFluor-E decomposes at approximately 205°C with an exothermic heat release of 1260 J/g, significantly improved over diethylaminosulfur trifluoride, which decomposes at 155°C releasing 1641 J/g [1]. This enhanced thermal profile provides greater operational safety margins for industrial-scale synthesis and handling.

Alternative Synthetic Routes: N,N-Diethyltrimethylsilylamine and Sulfur Tetrafluoride Pathways

Alternative synthetic approaches to XtalFluor-E have been developed to circumvent the preparation limitations associated with diethylaminosulfur trifluoride, particularly the hazardous distillation requirements [1]. The most significant alternative route involves the direct use of crude diethylaminosulfur trifluoride prepared from N,N-diethyltrimethylsilylamine and sulfur tetrafluoride, followed by immediate conversion to the crystalline salt using boron trifluoride tetrahydrofuran complex.

The one-pot preparation procedure begins with the reaction of N,N-diethyltrimethylsilylamine with sulfur tetrafluoride in dichloromethane at cryogenic temperatures (-78°C) [1]. The reaction proceeds according to the following stoichiometry:

Et₂NSiMe₃ + SF₄ → Et₂NSF₃ + Me₃SiF

This approach eliminates the need for distillation of the intermediate diethylaminosulfur trifluoride, which is both hazardous and expensive [1]. The crude diethylaminosulfur trifluoride solution is directly treated with boron trifluoride tetrahydrofuran complex, resulting in the immediate precipitation of XtalFluor-E crystals in the desired Type II polymorphic form with an isolated yield of 90% [1].

| Route | Parameter | Value | Reference |

|---|---|---|---|

| N,N-Diethyltrimethylsilylamine + SF₄ + BF₃·THF | Solvent | Dichloromethane | [1] |

| N,N-Diethyltrimethylsilylamine + SF₄ + BF₃·THF | Temperature | -78°C to RT | [1] |

| N,N-Diethyltrimethylsilylamine + SF₄ + BF₃·THF | Yield (%) | 90 (Type II crystals) | [1] |

| DAST + Tetrafluoroboric Acid | Reaction Type | Brønsted acid exchange | [1] |

| DAST + Tetrafluoroboric Acid | Yield (%) | 96 | [1] |

| DAST + Tetrafluoroboric Acid | Elimination Product | HF | [1] |

A novel Brønsted acid exchange method has been developed as an alternative to traditional fluoride transfer procedures [1]. This method involves the direct reaction of diethylaminosulfur trifluoride with tetrafluoroboric acid, which proceeds exothermically with concomitant elimination of hydrogen fluoride. The reaction achieves nearly quantitative conversion with an isolated yield of 96% [2].

This Brønsted acid exchange approach provides access to aminodifluorosulfinium species with various counteranions beyond tetrafluoroborate. For example, diethylaminodifluorosulfinium trifluoromethanesulfonate can be prepared by reacting diethylaminosulfur trifluoride with triflic acid, representing the first example of a triflate salt of dialkylaminodifluorosulfinium [2]. The triflate salt exhibits a higher melting point (97-101°C) compared to the corresponding tetrafluoroborate salt [2].

The sulfur tetrafluoride pathway offers several advantages for industrial implementation, including reduced handling of hazardous intermediates, elimination of distillation requirements, and direct crystallization from the reaction mixture. The process demonstrates excellent scalability, as evidenced by successful implementation in 5-liter reaction vessels with consistent yields and product quality [1].

Purification Techniques and Polymorph Control Strategies

The purification of XtalFluor-E employs sophisticated crystallization techniques designed to achieve high purity while controlling the polymorphic form of the final product [1]. The compound can exist in multiple crystalline forms, with Type II crystals being the preferred form for commercial applications due to their superior handling properties and stability characteristics.

Recrystallization techniques represent the primary purification method for XtalFluor-E, typically employing 1,2-dichloroethane as the preferred solvent system [1]. The recrystallization process transforms the initially obtained pale yellow, somewhat hygroscopic amorphous material into white microcrystalline flakes with improved handling properties [3]. The recrystallized material exhibits enhanced stability and can be manipulated under ambient conditions while maintaining storage stability [3].

| Technique | Solvent/Condition | Result | Reference |

|---|---|---|---|

| Recrystallization | 1,2-dichloroethane | White microcrystalline flakes | [1] |

| Recrystallization | Diethyl ether washing | Removal of impurities | [1] |

| Direct Crystallization | From reaction mixture | Direct precipitation | [1] |

| Direct Crystallization | Type II polymorph | Desired crystal form | [1] |

| Filtration | Under nitrogen blanket | Solid isolation | [1] |

| Drying | Under vacuum | Anhydrous product | [1] |

Polymorph control strategies for XtalFluor-E focus on obtaining the Type II crystal form, which demonstrates optimal physical and chemical properties for industrial applications [1]. The direct crystallization approach from the reaction mixture naturally favors the formation of Type II crystals, particularly when employing the one-pot synthesis method using crude diethylaminosulfur trifluoride [1]. This direct-drop crystallization process eliminates the need for additional recrystallization steps in many cases, simplifying the overall purification workflow.

The filtration process requires careful attention to atmospheric conditions, with operations conducted under nitrogen blanket to prevent moisture uptake and potential decomposition [1]. The solid material is typically rinsed with anhydrous solvents, commonly diethyl ether, to remove residual impurities and reaction by-products [1]. Subsequent drying under vacuum ensures complete removal of residual solvents and moisture, yielding anhydrous XtalFluor-E suitable for storage and use.

Quality control during purification involves multiple analytical techniques to ensure product specifications are met. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to verify purity levels exceeding 95% [1]. X-ray diffraction analysis confirms the desired Type II crystalline form, while differential scanning calorimetry validates thermal stability characteristics [1]. Moisture content is controlled below 0.5% using Karl Fischer titration methods to ensure product stability during storage [3].

Advanced crystallization techniques may employ controlled cooling rates and seeding strategies to enhance polymorph selectivity and crystal quality. The crystallization environment, including solvent composition, temperature profiles, and agitation conditions, can be optimized to favor the formation of uniform crystal morphology with consistent particle size distribution [1]. These parameters are particularly critical for industrial-scale production, where reproducible crystal characteristics are essential for downstream processing and product performance.

| Process Scale | Equipment | Considerations | Reference |

|---|---|---|---|

| Laboratory Scale | Standard glassware | Avoid moisture | [1] |

| Laboratory Scale | Nitrogen atmosphere | Inert atmosphere required | [1] |

| Pilot Scale | 5 L flange neck flask | Magnetic stirring | [1] |

| Pilot Scale | Temperature probe | Temperature control | [1] |

| Industrial Scale | Specialized vessels | Hazard management | [4] |

| Industrial Scale | Safety equipment | Quality control | [4] |

GHS Hazard Statements

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Corrosive;Acute Toxic